(4-(Formyloxy)cyclopent-2-enyl)methyl formate
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Overview
Description
(4-(Formyloxy)cyclopent-2-enyl)methyl formate: is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . It is known for its unique structure, which includes a cyclopentene ring substituted with formyloxy and formate groups. This compound is used in various chemical and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Formyloxy)cyclopent-2-enyl)methyl formate typically involves the esterification of cyclopent-2-en-1-ol derivatives with formic acid or its derivatives. One common method includes the reaction of cyclopent-2-en-1-ol with formic acid in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) are often used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (4-(Formyloxy)cyclopent-2-enyl)methyl formate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The formyloxy and formate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(Formyloxy)cyclopent-2-enyl)methyl formate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for esterases and lipases .
Medicine
Industry
Industrially, this compound is used in the production of fragrances, flavors, and other fine chemicals. Its ester functionality contributes to its pleasant odor, making it useful in perfumery .
Mechanism of Action
The mechanism of action of (4-(Formyloxy)cyclopent-2-enyl)methyl formate involves its interaction with nucleophiles and electrophiles. The formyloxy and formate groups can participate in various chemical reactions, including hydrolysis, where they are cleaved by water or other nucleophiles. The cyclopentene ring can undergo addition reactions, making the compound versatile in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Cyclopent-2-en-1-yl formate
- Cyclopent-2-en-1-yl acetate
- Cyclopent-2-en-1-yl propionate
Uniqueness
(4-(Formyloxy)cyclopent-2-enyl)methyl formate is unique due to the presence of both formyloxy and formate groups on the cyclopentene ring. This dual functionality allows for a wider range of chemical reactions compared to similar compounds that may only have one ester group .
Properties
CAS No. |
95873-66-8 |
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Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
(4-formyloxycyclopent-2-en-1-yl)methyl formate |
InChI |
InChI=1S/C8H10O4/c9-5-11-4-7-1-2-8(3-7)12-6-10/h1-2,5-8H,3-4H2 |
InChI Key |
MEPOSOVTGFPBQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC1OC=O)COC=O |
Origin of Product |
United States |
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